2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid
Description
Properties
IUPAC Name |
2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOINSBLLXKDEJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214098-81-3 | |
| Record name | 2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and amino acids.
Condensation Reaction: The aldehyde group of 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with an amino acid derivative to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl groups, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptide-based drugs. The presence of the amino acid backbone allows for its incorporation into peptide chains, facilitating the development of novel therapeutic agents. The trifluoromethyl group contributes to improved pharmacokinetic properties, which are essential for drug efficacy.
Dipeptidyl Peptidase Inhibitors
Research indicates that derivatives of 2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition is particularly relevant for diabetes treatment, as it can help regulate blood sugar levels by prolonging the activity of incretin hormones . A specific hydrate form of this compound has shown superior DPP-IV inhibitory activity, highlighting its potential as a therapeutic agent for type II diabetes .
Structure-Activity Relationship Studies
The biological activity of this compound can be assessed through computational predictions and experimental assays. These studies often involve analyzing structure-activity relationships (SAR) to identify modifications that enhance biological efficacy. Compounds with similar structures have exhibited significant antimicrobial and anticancer activities, suggesting that this compound may also possess similar properties.
Binding Affinity Studies
Interaction studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry can quantitatively assess the binding affinity of this compound to various biological targets. Understanding these interactions is critical for predicting pharmacokinetic and pharmacodynamic profiles, which are essential for drug development.
Research Applications
Organic Synthesis
In addition to its medicinal applications, this compound is utilized in organic synthesis as a versatile small molecule. It can serve as an organic buffer in biochemical applications, aiding in various laboratory processes .
Analytical Chemistry
The compound's stability and unique properties make it suitable for use in analytical chemistry, particularly in chromatographic techniques where it can act as a standard or reference material .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-Amino-4-((trifluoromethyl)thio)butanoic Acid (Trifluoromethionine)
LSP4-2022: (2S)-2-Amino-4-(4-(carboxymethoxy)phenylmethyl(hydroxy)phosphoryl)butanoic Acid
- Structure : Features a phosphoryl group and a carboxymethoxy-substituted phenyl ring.
- Key Differences :
- The phosphoryl and hydroxyl groups increase polarity, reducing lipophilicity compared to the trifluoromethylphenyl analog.
- Enhanced hydrogen-bonding capacity may improve solubility in aqueous environments.
- Research Relevance : Acts as a metabotropic glutamate receptor modulator, highlighting the role of phosphoryl groups in receptor interaction .
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid
- Structure : Contains a hydroxyl group and a phenyl ring at position 4 but lacks the trifluoromethyl group.
- Molecular Formula: C₁₀H₁₁NO₃.
- Molecular Weight : 193.20 g/mol.
- Absence of -CF₃ reduces metabolic stability but may improve biocompatibility.
- Applications : Used in peptide synthesis and as a chiral building block in asymmetric catalysis .
N1-[4-(Trifluoromethyl)phenyl]-2-phenylbutanamide
- Structure : An amide derivative with a trifluoromethylphenyl group and a phenyl side chain.
- Molecular Formula: C₁₄H₁₆F₃NO.
- Molecular Weight : 271.28 g/mol.
- Key Differences :
2-Amino-4-{N'-[4-(hydroxymethyl)phenyl]hydrazinecarbonyl}butanoic Acid
- Structure : Includes a hydrazinecarbonyl group and a hydroxymethylphenyl substituent.
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Relevance/Applications |
|---|---|---|---|---|
| 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid | C₁₁H₁₁F₃NO₂ (est.) | ~246.2 (est.) | -CF₃, phenyl | Drug design, enzyme targeting |
| (S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid | C₅H₈F₃NO₂S | 203.18 | -SCF₃ | Methionine analog, biochemical studies |
| LSP4-2022 | C₁₃H₁₇NO₈P | 362.25 (est.) | Phosphoryl, carboxymethoxy | Metabotropic glutamate receptor modulator |
| (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid | C₁₀H₁₁NO₃ | 193.20 | Hydroxyl, phenyl | Peptide synthesis, asymmetric catalysis |
| N1-[4-(Trifluoromethyl)phenyl]-2-phenylbutanamide | C₁₄H₁₆F₃NO | 271.28 | -CF₃, amide | Biomarker in LTBI vs. HC |
Research Findings and Implications
- Trifluoromethyl vs. Thio Groups : The -CF₃ group in the target compound enhances metabolic stability compared to -SCF₃ in Trifluoromethionine, which may oxidize more readily .
- Polarity and Solubility : LSP4-2022’s phosphoryl group improves aqueous solubility but limits blood-brain barrier penetration, unlike the more lipophilic trifluoromethylphenyl analog .
- Biological Activity : The downregulation of N1-[4-(trifluoromethyl)phenyl]-2-phenylbutanamide in LTBI underscores the role of trifluoromethylated amides in host-pathogen interactions .
Biological Activity
2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid, also known as a trifluoromethyl-substituted amino acid, has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structural features enable it to interact with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which significantly influences its biological properties, including increased lipophilicity and metabolic stability.
Antidiabetic Effects
Recent studies have indicated that derivatives of this compound exhibit significant antidiabetic properties. For instance, a modified derivative was synthesized and demonstrated hypoglycemic effects in diabetic mouse models. The effective doses ranged from 10 mg/kg to 40 mg/kg, showing improved efficacy compared to standard treatments like metformin .
| Dosage (mg/kg) | Effectiveness |
|---|---|
| 10 | Moderate hypoglycemic effect |
| 40 | Significant hypoglycemic effect (more effective than metformin) |
The mechanism underlying the antidiabetic activity is believed to involve the modulation of insulin secretion pathways. The compound may enhance insulin sensitivity and promote glucose uptake in peripheral tissues, although the exact molecular interactions remain to be fully elucidated .
Neuroprotective Properties
There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. Research utilizing in vitro models has indicated that such compounds can mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Case Studies and Research Findings
- Antidiabetic Activity Study : A case study involving a new drug candidate synthesized from this compound showed promising results in lowering blood glucose levels in diabetic models. The study highlighted the potential of trifluoromethyl-substituted amino acids as a novel class of hypoglycemic agents .
- Neurotoxicity Assessment : Another research initiative investigated the neurotoxic effects of various pesticides using compounds related to this compound as controls. The findings suggested that these compounds could serve as protective agents against neurotoxic damage in cellular models .
Comparative Analysis with Similar Compounds
A comparative analysis with other amino acids reveals that the trifluoromethyl substitution enhances both lipophilicity and receptor binding affinity. This modification can lead to improved bioavailability and therapeutic efficacy.
| Compound | Lipophilicity | Biological Activity |
|---|---|---|
| This compound | High | Antidiabetic, Neuroprotective |
| 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid | Moderate | Antidiabetic |
| Glycine | Low | Limited therapeutic applications |
Q & A
Synthetic Methodology and Optimization
Q: What are the optimal synthetic routes for 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid, and how can reaction conditions be tailored to improve yield? A: Synthesis of trifluoromethyl-substituted aromatic amino acids typically involves multi-step routes. For analogous compounds (e.g., 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid), key steps include:
- Step 1: Coupling of trifluoromethylphenyl intermediates with protected amino acid backbones using carbodiimides or thionyl chloride for carboxylate activation .
- Step 2: Deprotection of amino groups under acidic/basic conditions (e.g., HCl/NaOH).
- Optimization: Reaction temperatures (60–80°C) and solvent polarity (DMF or THF) significantly impact yield. Monitoring via TLC/HPLC ensures intermediate purity (>95%) .
Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structural integrity of this compound? A:
- NMR Spectroscopy: H and C NMR identify proton environments (e.g., trifluoromethyl singlet at δ ~120 ppm in F NMR) and confirm regiochemistry .
- IR Spectroscopy: Carboxylic acid O-H stretches (2500–3300 cm) and C=O vibrations (~1700 cm) validate functional groups .
- HPLC-MS: Quantifies purity (>98%) and confirms molecular weight (e.g., [M+H] for CHFNO: calculated 246.08) .
Biological Interaction Mechanisms
Q: How does this compound interact with enzymatic targets, and what methodologies elucidate its mechanism? A:
- Surface Plasmon Resonance (SPR): Measures binding kinetics (K) to enzymes like aminotransferases, with trifluoromethyl enhancing hydrophobic interactions .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme binding .
- Mutagenesis Studies: Substituting 4-(trifluoromethyl)phenyl with chlorophenyl reduces binding affinity by ~40%, highlighting the CF group’s role in target engagement .
Data Contradictions in Pharmacological Studies
Q: How can researchers resolve discrepancies in reported biological activities of trifluoromethyl-substituted amino acids? A: Contradictions often arise from:
- Substituent Positioning: For example, 2-Amino-4-(trifluoromethyl)benzoic acid shows 30% higher receptor affinity than its 3-CF isomer due to steric and electronic effects .
- Assay Variability: Standardize protocols (e.g., fixed pH in enzyme assays) to minimize variability. Cross-validate using orthogonal methods like fluorescence polarization .
Comparative Analysis with Structural Analogues
Q: What distinguishes this compound from similar compounds in modulating biological pathways? A:
| Compound | Key Feature | Biological Impact |
|---|---|---|
| 2-Amino-4-[4-CF-phenyl]butanoic acid | CF at para position on phenyl | Enhances metabolic stability and target selectivity |
| 3-Amino-4-(2-chlorophenyl)butanoic acid | Chlorine at ortho position | Reduced lipophilicity (logP ~1.2 vs. ~2.5 for CF) |
| 2-Amino-2-[4-F-3-CF-phenyl]acetic acid | Fluorine and CF on adjacent positions | Synergistic effects on enzyme inhibition (IC 15 µM vs. 28 µM) |
Stability and Degradation Pathways
Q: What are the dominant degradation pathways for this compound under physiological conditions? A:
- Hydrolytic Degradation: The carboxylic acid group undergoes pH-dependent hydrolysis (t = 8 hours at pH 7.4). Stabilize with buffered formulations .
- Oxidative Pathways: Trifluoromethyl groups resist oxidation, but the amino group may form Schiff bases with carbonyl-containing metabolites. LC-MS/MS identifies N-acetylated derivatives as major degradation products .
Computational Modeling for Target Prediction
Q: Which computational tools predict the biological targets of this compound? A:
- Molecular Docking (AutoDock Vina): Predicts binding to aminopeptidases (docking score ≤ -9.0 kcal/mol) due to hydrophobic CF-binding pockets .
- QSAR Models: Correlate Hammett σ values of substituents (CF σ = 0.88) with inhibitory activity (R = 0.92) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
